- Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors, Bioorganic & Medicinal Chemistry Letters, 2019, 29(2), 257-261

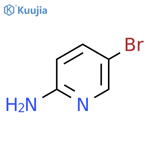

Cas no 947248-68-2 (6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine)

![6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine structure](https://es.kuujia.com/scimg/cas/947248-68-2x500.png)

947248-68-2 structure

Nombre del producto:6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Número CAS:947248-68-2

MF:C6H5BrN4

Megavatios:213.034699201584

MDL:MFCD11656619

CID:94922

PubChem ID:25215940

6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Propiedades químicas y físicas

Nombre e identificación

-

- 6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine

- 6-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine

- (6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)amine

- 6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine

- 2-AMINO-6-BROMO-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE

- XHBQNLHFUPSZNL-UHFFFAOYSA-N

- EBD472434

- RW2853

- TRA0024671

- PB26677

- AM807460

- SY017073

- AB0027818

- W9703

- 6-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine (ACI)

- FS-2992

- 6-bromo-1H-4lambda~5~-[1,2,4]triazolo[1,5-a]pyridin-2-amine

- J-518277

- 947248-68-2

- CS-W008421

- DB-080009

- AKOS015834699

- 6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine, AldrichCPR

- SCHEMBL43051

- Z1269142865

- DTXSID80649138

- EN300-98445

- MFCD11656619

-

- MDL: MFCD11656619

- Renchi: 1S/C6H5BrN4/c7-4-1-2-5-9-6(8)10-11(5)3-4/h1-3H,(H2,8,10)

- Clave inchi: XHBQNLHFUPSZNL-UHFFFAOYSA-N

- Sonrisas: BrC1=CN2C(=NC(N)=N2)C=C1

Atributos calculados

- Calidad precisa: 211.97000

- Masa isotópica única: 211.96976g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 11

- Cuenta de enlace giratorio: 0

- Complejidad: 154

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 56.2

- Xlogp3: 1.1

Propiedades experimentales

- Color / forma: White to Yellow Solid

- Denso: 2.09

- PSA: 56.21000

- Logp: 1.65520

6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Información de Seguridad

- Palabra de señal:Warning

- Instrucciones de peligro: H302;H315;H320;H335

- Declaración de advertencia: P261;P280;P301+P312;P302+P352;P305+P351+P338

- Condiciones de almacenamiento:Room temperature

6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011436-100G |

6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine |

947248-68-2 | 97% | 100g |

¥ 1,333.00 | 2023-04-12 | |

| Ambeed | A209273-100g |

6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine |

947248-68-2 | 97% | 100g |

$202.0 | 2025-02-25 | |

| eNovation Chemicals LLC | K09229-2g |

6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine |

947248-68-2 | >95% | 2g |

$290 | 2024-05-23 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UF448-20g |

6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine |

947248-68-2 | 97+% | 20g |

864.0CNY | 2021-08-04 | |

| Apollo Scientific | OR310898-25g |

6-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine |

947248-68-2 | 97% | 25g |

£75.00 | 2025-02-20 | |

| Enamine | EN300-98445-5.0g |

6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine |

947248-68-2 | 95.0% | 5.0g |

$58.0 | 2025-02-21 | |

| Apollo Scientific | OR310898-1g |

6-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine |

947248-68-2 | 97% | 1g |

£15.00 | 2025-03-21 | |

| eNovation Chemicals LLC | K09229-4g |

6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine |

947248-68-2 | >95% | 4g |

$650 | 2024-05-23 | |

| Matrix Scientific | 073783-5g |

6-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine, 95+% |

947248-68-2 | 95+% | 5g |

$1750.00 | 2023-09-08 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-1710-100g |

2-AMINO-6-BROMO-[1,2,4]TRIAZOLO[1,5-A]PYRIDINE |

947248-68-2 | 96% | 100g |

$479 | 2023-09-07 |

6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Solvents: 1,4-Dioxane ; 0 °C → rt; 12 h, rt

1.2 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 2 h, rt; 3 h, 60 °C

1.2 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 2 h, rt; 3 h, 60 °C

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 10 min, rt

1.2 2 h, rt; 2 h, rt → 60 °C

1.2 2 h, rt; 2 h, rt → 60 °C

Referencia

- Preparation of benzoxazepines as PI3K/mTOR inhibitors useful in the treatment of cancer, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 2 h, rt; 3 h, 70 °C

Referencia

- Preparation of N-(benzothiazolyl)acetamide derivatives and analogs for use as PI3K inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 1 h, 20 °C

1.2 20 °C → reflux; 2 h, reflux

1.2 20 °C → reflux; 2 h, reflux

Referencia

- Aminotriazoles as PI3K inhibitors and their preparation, pharmaceutical compositions and use in the treatment of inflammatory, autoimmune and allergic disorders, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Triethylamine , Hydroxyamine hydrochloride Solvents: Ethanol , Methanol ; 1 h, rt

1.2 rt; 3 h, rt → reflux

1.2 rt; 3 h, rt → reflux

Referencia

- Preparation of fused heteroaromatic compounds for organic electroluminescent device, Korea, , ,

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 2 h, rt; 3 h, 70 °C

Referencia

- Preparation of triazolopyridines as apoptosis signal-regulating kinase (ASK) inhibitors for treatment of autoimmune, inflammatory, cardiovascular, and/or neurodegenerative diseases., World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 10 min, rt

1.2 2 h, rt; 2 h, rt → 60 °C

1.2 2 h, rt; 2 h, rt → 60 °C

Referencia

- Benzoxazepines as inhibitors of PI3K/mTOR and methods of their use as antitumor agents and manufacture, World Intellectual Property Organization, , ,

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 1 h, rt

1.2 reflux

1.2 reflux

Referencia

- Preparation of N-heterocyclylurea derivatives as phosphatidyl inositol-3 kinase (PI3K) inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 2 h, rt; 18 h, rt → 60 °C

Referencia

- Preparation and uses of 2-amino-1,2,4-triazolo[1,5-a]pyridine derivatives as inhibitors of tyrosine kinases, World Intellectual Property Organization, , ,

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: 4-(Dimethylamino)pyridine , Hydroxyamine hydrochloride Solvents: Ethanol , Methanol ; 1.5 h, rt; 3 h, 60 °C

Referencia

- Preparation of peptidyl nitrile compounds as dipeptidylpeptidase I inhibitors for treating inflammatory diseases, World Intellectual Property Organization, , ,

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; rt; rt → 60 °C

1.2 60 °C; 2 h, 60 °C

1.2 60 °C; 2 h, 60 °C

Referencia

- Preparation of prodrug derivatives of substituted triazolopyridine monopolar spindle 1 kinase inhibitors and their use for the treatment of cancer, World Intellectual Property Organization, , ,

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 2 h, rt; 3 h, 70 °C

Referencia

- Fused bicyclic derivatives as PI3 kinase inhibitors and their preparation and use for the treatment of diseases, World Intellectual Property Organization, , ,

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol ; > 1 min, 25 °C

1.2 1 d, reflux

1.3 Reagents: Water ; 1 h

1.2 1 d, reflux

1.3 Reagents: Water ; 1 h

Referencia

- Preparation of triazolopyridine compounds as PDE10A inhibitors, World Intellectual Property Organization, , ,

Métodos de producción 14

Condiciones de reacción

1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 10 min, rt

1.2 2 h, rt; 2 h, rt → 60 °C

1.2 2 h, rt; 2 h, rt → 60 °C

Referencia

- Preparation of benzoxazepines based PI3K/mTOR inhibitors against proliferative diseases, World Intellectual Property Organization, , ,

Métodos de producción 15

Condiciones de reacción

1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 2 h, rt; 3 h, 60 °C

1.2 Reagents: Water

1.2 Reagents: Water

Referencia

- Preparation of substituted 5-aminopyrazoles as potent selective adenosine A1 receptor antagonists, World Intellectual Property Organization, , ,

Métodos de producción 16

Condiciones de reacción

1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; rt → 60 °C

1.2 60 °C; 2 h, 60 °C

1.2 60 °C; 2 h, 60 °C

Referencia

- Treating Cancer by Spindle Assembly Checkpoint Abrogation: Discovery of Two Clinical Candidates, BAY 1161909 and BAY 1217389, Targeting MPS1 Kinase, Journal of Medicinal Chemistry, 2020, 63(15), 8025-8042

Métodos de producción 17

Condiciones de reacción

1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 1 h, 20 °C

1.2 20 °C → reflux; 2 h, reflux

1.2 20 °C → reflux; 2 h, reflux

Referencia

- A selective inhibitor reveals PI3Kγ dependence of TH17 cell differentiation, Nature Chemical Biology, 2012, 8(6), 576-582

Métodos de producción 18

Condiciones de reacción

1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; 1 h, 20 °C

1.2 20 °C; 20 °C → reflux; 2 h, reflux

1.2 20 °C; 20 °C → reflux; 2 h, reflux

Referencia

- Methods for the identification of phosphatidylinositol kinase interacting molecules and for the purification of phosphatidylinositol kinase proteins, World Intellectual Property Organization, , ,

Métodos de producción 19

Condiciones de reacción

1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol , Methanol ; rt → 60 °C; 1.5 h, 60 °C; 60 °C → rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 6 - 7, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 6 - 7, rt

Referencia

- Preparation of substituted 4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)thiophene-2-carboxamide derivatives and use thereof, World Intellectual Property Organization, , ,

6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Raw materials

- Ethyl [(5-bromopyridin-2-yl)carbamothioyl]carbamate

- Carbon(isothiocyanatidic)acid Ethyl Ester

- 5-bromopyridin-2-amine

6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Preparation Products

6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine Literatura relevante

-

Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161

-

2. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

-

Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255

-

T. Yotoriyama,I. Nishiyama,Y. Suzuki,A. Goto,Y. Nagashima,T. Hyodo Phys. Chem. Chem. Phys., 2014,16, 26991-26996

-

Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083

947248-68-2 (6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine) Productos relacionados

- 1357626-74-4(3-Furancarboxylic acid, 5-(3-chlorophenyl)-2-(trifluoromethyl)-, ethyl ester)

- 1704532-63-7(3-(methylsulfanyl)-N-4-(trifluoromethyl)phenyl-8-azabicyclo3.2.1octane-8-carboxamide)

- 1806801-60-4(2-Amino-6-bromo-3-(difluoromethyl)-5-hydroxypyridine)

- 2549025-00-3(2-{4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one)

- 1609388-37-5(3-Isopropyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole hydrochloride)

- 2171761-21-8(3-4-(dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylbutanamidopropanoic acid)

- 2384093-15-4(5-Formylthiophene-3-sulfonyl fluoride)

- 2229120-12-9(3-(6-chloro-2-methoxypyridin-3-yl)-2,2-dimethylpropan-1-amine)

- 2551118-03-5(2-(methoxymethyl)-2-methyl-2,5-dihydro-1H-pyrrole hydrochloride)

- 56598-62-0(3-hydroxy-2-phenylpropanamide)

Proveedores recomendados

Suzhou Senfeida Chemical Co., Ltd

(CAS:947248-68-2)6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine

Pureza:99.9%

Cantidad:200kg

Precio ($):Informe

Amadis Chemical Company Limited

(CAS:947248-68-2)6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Pureza:99%

Cantidad:100g

Precio ($):182.0